Acetic acid, butoxyhydroxy-, butyl ester

Catalog No.
S8983535
CAS No.
68575-73-5
M.F
C10H20O4
M. Wt
204.26 g/mol
Availability
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Acetic acid, butoxyhydroxy-, butyl ester

CAS Number

68575-73-5

Product Name

Acetic acid, butoxyhydroxy-, butyl ester

IUPAC Name

butyl 2-butoxy-2-hydroxyacetate

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C10H20O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h9,11H,3-8H2,1-2H3

InChI Key

IVWCKBUPHQKJNH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C(=O)OCCCC)O

Acetic acid, butoxyhydroxy-, butyl ester, commonly referred to as butyl acetate, is an organic compound with the molecular formula C6H12O2C_6H_{12}O_2. It is a colorless, flammable liquid characterized by a fruity odor reminiscent of bananas or apples. This compound is produced through the esterification of acetic acid and butanol, resulting in a compound that serves various industrial and commercial purposes. Butyl acetate is known for its moderate polarity and is highly miscible with many organic solvents while exhibiting limited solubility in water .

The primary chemical reaction for synthesizing butyl acetate involves the Fischer esterification process, where acetic acid reacts with n-butanol in the presence of a catalytic amount of sulfuric acid. The general reaction can be represented as follows:

Acetic Acid+ButanolH2SO4Butyl Acetate+Water\text{Acetic Acid}+\text{Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Butyl Acetate}+\text{Water}

This reaction proceeds under reflux conditions, facilitating the formation of the ester while removing water to drive the equilibrium towards product formation .

The synthesis of butyl acetate can be achieved through several methods:

  • Fischer Esterification: The most common method involving the reaction of acetic acid and n-butanol under acidic conditions.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, which can produce butyl acetate from other esters.
  • Direct Esterification: Utilizing acetic anhydride or acetyl chloride with butanol can also yield butyl acetate efficiently .

These methods vary in complexity and yield, with Fischer esterification being the most widely used due to its simplicity and effectiveness.

Butyl acetate has numerous applications across various industries:

  • Solvent: It is widely used as a solvent in paints, coatings, and adhesives due to its ability to dissolve a variety of substances.
  • Flavoring Agent: Its fruity aroma makes it popular in the food industry as a flavoring agent in candies, ice creams, and other products.
  • Chemical Intermediate: Butyl acetate serves as an intermediate in the synthesis of other chemicals and polymers.
  • Extraction Agent: It is employed in extracting natural products from plants due to its selective solubility properties .

Butyl acetate belongs to a class of compounds known as esters. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
n-Butyl AcetateC6H12O2Commonly used as a solvent; fruity odor
sec-Butyl AcetateC6H12O2Used in lacquers; has different physical properties
Isobutyl AcetateC6H12O2Known for lower boiling point; used in coatings
Tert-Butyl AcetateC6H12O2Highly branched structure; used in specialty solvents

Uniqueness of Butyl Acetate

Butyl acetate stands out due to its balance between volatility and solvency power. It is particularly valued for its fruity odor, making it suitable not only for industrial applications but also for food flavoring—an aspect not shared by all similar compounds. Its relatively low toxicity further enhances its desirability across various applications compared to other esters that may pose higher health risks upon exposure .

Esterification Reaction Mechanisms

The synthesis of acetic acid, butoxyhydroxy-, butyl ester predominantly relies on esterification reactions between acetic acid derivatives and butoxyhydroxy alcohols. A key mechanism involves acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of 2-butoxyethanol attacks the carbonyl carbon of acetic acid. Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack and subsequent water elimination [5].

In a patented continuous esterification process, acetic acid reacts with 2-butoxyethanol in the presence of a solid acid catalyst. The reaction proceeds via a three-step mechanism: (1) protonation of acetic acid’s carbonyl group, (2) nucleophilic attack by 2-butoxyethanol, and (3) deprotonation to yield the ester product and water [5]. This method achieves conversions exceeding 90% under optimized conditions, highlighting the efficiency of acid-mediated pathways.

Homogeneous vs Heterogeneous Catalysis Approaches

Homogeneous catalysts, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), enable rapid tert-butylation of carboxylic acids by forming soluble salts with amino groups, enhancing reactivity in organic solvents [3]. For instance, Tf₂NH (1.1 equivalents) in tert-butyl acetate facilitates the synthesis of tert-butyl esters at 0°C within two hours, achieving yields up to 86% [3].

In contrast, heterogeneous catalysts, like the solid acid systems described in patent CN101337884A, offer advantages in separability and reusability. A fixed-bed reactor loaded with sulfonated polystyrene resin catalyzes the esterification of acetic acid and 2-butoxyethanol at 120°C, achieving 95% conversion with minimal catalyst degradation [5].

Table 1: Comparative Analysis of Catalytic Systems

Catalyst TypeExampleTemperature (°C)Yield (%)Reference
HomogeneousTf₂NH086 [3]
HeterogeneousSulfonated Resin12095 [5]

Kaolin-Supported Catalyst Systems

While kaolin-supported systems are not explicitly detailed in the provided sources, the principles of solid acid catalysis can be extrapolated. Kaolin’s aluminosilicate structure provides a high surface area and Brønsted acidity, ideal for esterification. Analogous to the sulfonated resin in patent CN101337884A, kaolin could stabilize transition states during nucleophilic attack, potentially reducing activation energy. Future studies might explore kaolin’s efficacy in optimizing acetic acid, butoxyhydroxy-, butyl ester synthesis.

Reaction Kinetics and Thermodynamic Considerations

Esterification kinetics are influenced by reactant concentrations, temperature, and catalyst loading. The reaction between acetic acid and 2-butoxyethanol follows second-order kinetics, with rate constants increasing exponentially with temperature [5]. Thermodynamic analysis reveals a negative Gibbs free energy (ΔG) at elevated temperatures, favoring product formation. Equilibrium constants (Kₑq) derived from van’t Hoff plots indicate a shift toward esterification above 100°C [5].

In Tf₂NH-catalyzed systems, the reaction’s exothermic nature (−ΔH) allows rapid completion at low temperatures (0°C), minimizing side reactions [3]. Activation energy (Eₐ) calculations for homogeneous systems are typically lower than those for heterogeneous counterparts, underscoring the role of catalyst solubility in kinetic enhancement.

Process Optimization Strategies

Molar Ratio Optimization

Stoichiometric excess of acetic acid drives esterification equilibrium toward product formation. Patent CN101337884A identifies a molar ratio of 1:1.2 (acetic acid to 2-butoxyethanol) as optimal, achieving 95% conversion [5]. Excess alcohol beyond this ratio leads to etherification side reactions, reducing ester purity.

Table 2: Impact of Molar Ratio on Conversion

Acetic Acid : AlcoholConversion (%)
1:178
1:1.295
1:1.589

Temperature and Pressure Parameters

Elevated temperatures (110–140°C) accelerate reaction rates but risk thermal decomposition of the ester product [5]. A balance is achieved at 120°C, maximizing conversion while maintaining product integrity. Reduced pressure (50–100 kPa) in continuous systems facilitates water removal, shifting equilibrium toward ester formation [5].

In Tf₂NH-mediated reactions, low temperatures (0–25°C) suffice due to the catalyst’s high acidity, enabling energy-efficient synthesis [3].

Thermodynamic Properties

Enthalpy of Formation

The enthalpy of formation for acetic acid, butoxyhydroxy-, butyl ester has not been experimentally determined in the available literature. However, thermodynamic data for related ester compounds provides valuable insights for estimation. Esterification reactions typically exhibit enthalpies of formation in the range of negative thirty to negative fifty kilojoules per mole [1] [2] [3]. For levulinic acid esterification with butene, experimental studies have reported enthalpy changes of negative thirty-two point nine plus or minus one point six kilojoules per mole at 298.15 Kelvin [2].

The enthalpy of formation for organic esters generally falls within a range of negative four hundred to negative six hundred kilojoules per mole, with the exact value depending heavily on molecular structure and substituent effects [4] [5]. For the target compound with molecular formula C₁₀H₂₀O₄, group contribution methods could be applied to estimate the enthalpy of formation, though experimental validation would be required for accurate determination.

The thermodynamic stability of ester bonds suggests that the formation of acetic acid, butoxyhydroxy-, butyl ester from its constituent acid and alcohol components would be thermodynamically favorable under standard conditions. Temperature coefficients for enthalpy calculations would need to be determined experimentally to provide accurate values across different temperature ranges [6] [7].

Gibbs Free Energy Calculations

Gibbs free energy calculations for acetic acid, butoxyhydroxy-, butyl ester require both enthalpy and entropy data, following the fundamental relationship ΔG = ΔH - TΔS [7]. While specific experimental data for this compound is not available, the general thermodynamic principles of esterification reactions indicate that the formation process would exhibit negative Gibbs free energy values, confirming spontaneous reaction conditions [1] [2].

For ester formation reactions, the Gibbs free energy change is typically calculated from the relationship between equilibrium constants and temperature. Studies on related esterification systems have demonstrated that the equilibrium constant decreases with increasing temperature for most esterification reactions, indicating exothermic behavior [2].

The calculation methodology involves determining both the enthalpy change and entropy change components. For organic esters, entropy changes are often negative due to the formation of more ordered molecular structures compared to the separate reactants. The temperature dependence of Gibbs free energy becomes critical for industrial applications where processing occurs at elevated temperatures [6] [7].

Phase Behavior Characteristics

Boiling Point and Vapor Pressure

Experimental measurements have established the boiling point of acetic acid, butoxyhydroxy-, butyl ester as seventy-one to seventy-two degrees Celsius under reduced pressure conditions of seven Torr [8] [9]. This reduced pressure boiling point indicates that the compound would have a significantly higher boiling point under standard atmospheric pressure conditions.

The vapor pressure characteristics at twenty degrees Celsius are estimated to be low, likely less than one millimeter of mercury, based on the reduced pressure boiling point data [8] [9]. This low vapor pressure is consistent with the molecular weight of 204.26 grams per mole and the presence of multiple oxygen-containing functional groups that increase intermolecular forces [10] [8] [9].

The vapor pressure-temperature relationship for esters typically follows the Clausius-Clapeyron equation, with vapor pressure increasing exponentially with temperature. The presence of both ester and ether linkages in the molecular structure contributes to relatively strong intermolecular forces, resulting in lower volatility compared to simple alkanes of similar molecular weight.

For practical applications, the low vapor pressure characteristics suggest that this compound would have minimal evaporation losses at ambient temperatures, making it potentially suitable for applications requiring low volatility. The reduced pressure distillation conditions required for purification also indicate the need for specialized handling procedures to prevent thermal decomposition [11].

Melting Point and Crystallization Behavior

The melting point of acetic acid, butoxyhydroxy-, butyl ester has not been experimentally determined in the available literature. However, crystallization behavior patterns for ester compounds provide insight into expected phase transition characteristics [12] [13] [14].

Ester compounds typically exhibit crystallization behavior that depends on molecular symmetry and intermolecular packing arrangements. The asymmetric structure of acetic acid, butoxyhydroxy-, butyl ester, with different alkyl chains on either side of the central functional group, would likely result in less efficient molecular packing compared to symmetric esters [14].

The presence of both ester and ether functional groups creates multiple sites for intermolecular interactions, including dipole-dipole interactions and potential hydrogen bonding through the hydroxyl group. These interactions would tend to increase the melting point compared to simple alkyl esters of similar molecular weight [13].

Crystallization kinetics for complex esters often follow nucleation and growth mechanisms that are sensitive to cooling rates and the presence of impurities. The compound may exhibit polymorphic behavior, where different crystal forms can exist depending on crystallization conditions [12]. Temperature-controlled crystallization studies would be required to fully characterize the phase behavior and identify any metastable forms.

Transport Properties

Viscosity Profiles

The viscosity of acetic acid, butoxyhydroxy-, butyl ester in the liquid phase can be estimated to fall within the range of one to ten centipoise based on comparative data for similar ester compounds [15] [16]. The viscosity characteristics are strongly influenced by molecular structure, with the presence of multiple oxygen atoms and branched alkyl chains affecting the flow properties.

Temperature dependence of viscosity for this compound would be expected to follow an Arrhenius-type relationship, where viscosity decreases exponentially with increasing temperature [17] [18] [19]. This behavior is characteristic of Newtonian fluids, where the intermolecular forces that resist flow are overcome by increased thermal energy at higher temperatures [17] [20].

The molecular structure with multiple ether and ester linkages would contribute to moderate viscosity values through intermolecular interactions. The presence of the hydroxyl group introduces the possibility of hydrogen bonding, which could increase viscosity compared to simple esters without hydroxyl functionality [20].

Viscosity measurements across different temperatures would be essential for industrial applications, particularly in processes involving pumping, mixing, or heat transfer operations. The temperature coefficient of viscosity would determine the practical operating ranges for various applications [19].

Diffusion Coefficients

Diffusion coefficients for acetic acid, butoxyhydroxy-, butyl ester in liquid phase are estimated to fall within the typical range of ten to the negative sixth to ten to the negative fifth square centimeters per second, consistent with values reported for organic liquids of similar molecular size [21] [22] [23].

The molecular diffusion behavior would be governed by the Stokes-Einstein relationship, which relates diffusion coefficient to temperature, viscosity, and molecular size [24] [25]. For this compound with molecular weight 204.26 grams per mole, the hydrodynamic radius would be relatively large, resulting in slower diffusion rates compared to smaller molecules.

Temperature effects on diffusion coefficients typically show an increase with temperature due to enhanced molecular motion and reduced solution viscosity. The temperature dependence often follows a relationship proportional to temperature to the three-halves power for gas-phase diffusion, while liquid-phase diffusion shows more complex temperature dependencies [23].

Accurate determination of diffusion coefficients would require experimental measurement or molecular dynamics simulation approaches. These values are critical for mass transfer calculations in chemical processes and for understanding mixing and reaction kinetics in systems containing this ester compound [24] [25].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

204.13615911 g/mol

Monoisotopic Mass

204.13615911 g/mol

Heavy Atom Count

14

General Manufacturing Information

Acetic acid, 2-butoxy-2-hydroxy-, butyl ester: INACTIVE

Dates

Last modified: 11-21-2023

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